molecular formula C16H20N2O3S B2368423 Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate CAS No. 449177-14-4

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2368423
CAS No.: 449177-14-4
M. Wt: 320.41
InChI Key: ITFHMJBLZMQHTQ-UHFFFAOYSA-N
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Description

“Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate” is a chemical compound with the CAS Number: 116170-84-4 . It has a molecular weight of 227.31 .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate” were not found, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . They can act as both an N- and C-nucleophile, and upon treatment with various reactants, attack can take place at multiple sites .

Scientific Research Applications

Synthesis Routes and Derivative Formation

Ethyl 4-cyano-5-(cyclohexanecarboxamido)-3-methylthiophene-2-carboxylate serves as an intermediate in the synthesis of complex organic compounds, demonstrating its versatility in organic chemistry. For instance, cyclization of related compounds in the presence of cold concentrated sulfuric acid has been shown to afford derivatives such as 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid, which are further employed in the synthesis of a range of octahydrophenanthrene derivatives (Wilamowski et al., 1995). These processes highlight the compound's role in facilitating the construction of complex molecular architectures.

Fluorescence Properties and Characterization

The fluorescence property of thiophene derivatives, including those structurally related to this compound, has been studied, revealing potential applications in material science. The synthesis and characterization of such compounds, investigating their novel fluorescence properties, suggest their utility in developing new fluorescent materials (Guo Pusheng, 2009).

Catalytic and Electro-catalytic Applications

Polymer-supported systems incorporating thiophene derivatives have shown significant promise in catalytic applications. For example, films of poly(3,4-ethylenedioxythiophene) doped with metal particle catalysts and reagents have demonstrated catalytic activity in reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011). This suggests the potential of this compound derivatives in enhancing the efficiency of (electro-)catalytic processes.

Dye Synthesis and Textile Application

The complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn, and their application on textiles, is another significant area of research. Synthesis of such dyes followed by metal complexation has been explored, revealing that these dyes and their complexes exhibit good to excellent fastness properties on polyester and nylon fabrics, in addition to offering varied shades of violet and brown (Abolude et al., 2021). This underscores the role of thiophene derivatives in the development of new materials for the textile industry.

Properties

IUPAC Name

ethyl 4-cyano-5-(cyclohexanecarbonylamino)-3-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-21-16(20)13-10(2)12(9-17)15(22-13)18-14(19)11-7-5-4-6-8-11/h11H,3-8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFHMJBLZMQHTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CCCCC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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